molecular formula C20H16N2O4S B2658170 N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide CAS No. 921870-14-6

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B2658170
CAS No.: 921870-14-6
M. Wt: 380.42
InChI Key: JCZHEDMJGJMJIH-UHFFFAOYSA-N
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Description

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a benzofuran ring, a thiazole ring, and a phenoxyacetamide group, making it a unique and potentially valuable molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide typically involves multiple steps, starting with the construction of the benzofuran ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The thiazole ring can be introduced through a cyclization reaction involving a thiourea derivative and an α-haloketone. The final step involves the coupling of the benzofuran-thiazole intermediate with phenoxyacetyl chloride under basic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with enzymes and receptors, modulating their activity. The thiazole ring can bind to metal ions, affecting their biological functions. The phenoxyacetamide group can interact with proteins, altering their structure and function. These interactions result in the compound’s diverse biological activities, including antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is unique due to its combination of a benzofuran ring, a thiazole ring, and a phenoxyacetamide group. This unique structure imparts a wide range of biological activities and makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c1-24-16-9-5-6-13-10-17(26-19(13)16)15-12-27-20(21-15)22-18(23)11-25-14-7-3-2-4-8-14/h2-10,12H,11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZHEDMJGJMJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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